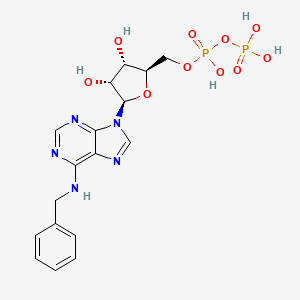

N6-Benzyl adenosine-5'-diphosphate

Beschreibung

N6-Benzyl adenosine-5'-diphosphate (N6-Bn-ADP) is a synthetic adenosine diphosphate (ADP) analog modified at the N6 position of the adenine base with a benzyl group. N6-Bn-ADP is primarily used in biochemical research to study nucleotide-binding proteins, such as kinases, ATPases, and heat shock proteins (Hsp70 family), where it may act as a competitive inhibitor or probe for structural studies . Its CAS number is 4294-16-0, and related derivatives, such as N6-Benzyl-5'-ethylcarboxamido adenosine, highlight its versatility in chemical biology applications .

Eigenschaften

Molekularformel |

C17H21N5O10P2 |

|---|---|

Molekulargewicht |

517.3 g/mol |

IUPAC-Name |

[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C17H21N5O10P2/c23-13-11(7-30-34(28,29)32-33(25,26)27)31-17(14(13)24)22-9-21-12-15(19-8-20-16(12)22)18-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-14,17,23-24H,6-7H2,(H,28,29)(H,18,19,20)(H2,25,26,27)/t11-,13-,14-,17-/m1/s1 |

InChI-Schlüssel |

MRHGMAGSDAQUFH-LSCFUAHRSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)O)O)O |

Kanonische SMILES |

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)OP(=O)(O)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Alkylation of Adenosine

The foundational method for introducing the N6-benzyl group involves direct alkylation of adenosine using benzyl bromide derivatives. This approach, adapted from early adenosine analogue syntheses, proceeds via a two-step process:

-

N1-Substitution : Adenosine is treated with a benzyl bromide (e.g., p-nitrobenzyl bromide) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under alkaline conditions (e.g., sodium hydride or potassium carbonate). This yields the N1-benzyladenosine intermediate.

-

Dimroth Rearrangement : The N1-substituted product undergoes a base-mediated rearrangement (e.g., using aqueous sodium hydroxide or ammonia) to migrate the benzyl group to the N6 position. This step typically achieves 60–75% conversion efficiency, depending on reaction time and temperature.

Critical Parameters :

Nucleophilic Displacement on 6-Chloropurine Ribonucleoside

An alternative route employs 6-chloropurine ribonucleoside as the starting material. Benzylamine acts as a nucleophile to replace the chlorine atom at the purine’s C6 position:

Advantages :

-

Higher regioselectivity compared to direct alkylation.

Limitations : Requires stringent anhydrous conditions to prevent hydrolysis of the chloropurine intermediate.

Phosphorylation to Adenosine-5'-Diphosphate

Chemical Phosphorylation Strategies

The conversion of N6-benzyladenosine to its 5'-diphosphate form involves sequential phosphorylation. Two primary methods are documented:

Yoshikawa’s Phosphorylation

This method uses phosphorus oxychloride (POCl₃) in trimethyl phosphate (TMP) to phosphorylate the 5'-hydroxyl group:

-

Monophosphorylation :

Yields: 70–80% after ion-exchange chromatography (DEAE-Sephadex).

-

Diphosphate Formation :

N6-Benzyl-AMP is reacted with imidazole-activated phosphate (e.g., phosphorimidazolide) in the presence of zinc chloride:Purification via reverse-phase HPLC (C18 column, triethylammonium bicarbonate buffer) achieves >95% purity.

Solid-Phase Synthesis

Recent advances employ solid-phase techniques for efficient diphosphate synthesis:

-

Phosphoramidite Activation :

N6-Benzyl-2'-O-methyladenosine phosphoramidite is immobilized on controlled-pore glass (CPG). Sequential coupling with bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite introduces the diphosphate moiety. -

Deprotection and Cleavage :

Treatment with ammonium hydroxide removes protecting groups (cyanoethyl and phenoxyacetyl), followed by cleavage from the solid support. Yield: 65–75%.

Enzymatic Synthesis and Modifications

Enzyme-Catalyzed Prenylation

Though primarily used for isoprenoid cytokinins, adenosine phosphate-isopentenyltransferases (IPTs) demonstrate flexibility in accepting benzyl diphosphate as a substrate. Incubation of AMP with benzyl diphosphate and IPT from Arabidopsis thaliana produces N6-Benzyl-AMP, which is subsequently phosphorylated to ADP.

Conditions :

Efficiency : <30% conversion due to substrate specificity constraints.

Structural and Analytical Characterization

Spectroscopic Confirmation

Mass Spectrometry

Comparative Analysis of Synthesis Routes

| Method | Yield | Purity | Time | Complexity |

|---|---|---|---|---|

| Direct Alkylation + Yoshikawa | 55% | >90% | 48 h | Moderate |

| Solid-Phase Synthesis | 70% | >95% | 24 h | High |

| Enzymatic Prenylation | 25% | 80% | 12 h | Low |

Key Observations :

Analyse Chemischer Reaktionen

Arten von Reaktionen

Monoethylmalonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Veresterung: Reagiert mit Alkoholen unter Bildung von Estern.

Amidierung: Reagiert mit Aminen unter Bildung von Amiden.

Decarboxylierung: Verliert beim Erhitzen ein Kohlendioxidmolekül.

Halogenierung: Reagiert mit Halogenen wie Iod und Brom.

Häufige Reagenzien und Bedingungen

Veresterung: Umfasst typischerweise Alkohole und einen sauren Katalysator.

Amidierung: Umfasst Amine und ein Dehydratisierungsmittel.

Decarboxylierung: Erfordert Erhitzen, oft in Gegenwart eines Katalysators.

Halogenierung: Verwendet Halogene in einem wässrigen Medium.

Wichtige gebildete Produkte

Ester: Entstehen aus Veresterungsreaktionen.

Amide: Entstehen aus Amidierungsreaktionen.

Kohlendioxid: Wird während der Decarboxylierung freigesetzt.

Halogenierte Verbindungen: Entstehen aus Halogenierungsreaktionen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Monoethylmalonsäure beinhaltet seine Reaktivität als Carbonsäurederivat. Es kann Enolate bilden, die nukleophil sind und an verschiedenen Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktionen teilnehmen können. Die beteiligten molekularen Zielstrukturen und Pfade hängen von den spezifischen Reaktionen und Anwendungen ab, bei denen die Verbindung verwendet wird.

Wirkmechanismus

The mechanism of action of monoethyl malonic acid involves its reactivity as a carboxylic acid derivative. It can form enolates, which are nucleophilic and can participate in various carbon-carbon bond-forming reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Modifications

The following table summarizes key structural and functional differences between N6-Bn-ADP and analogous compounds:

Q & A

Q. How can N6-Benzyl adenosine-5'-diphosphate be synthesized and purified for experimental use?

Synthesis typically involves enzymatic modification of adenosine-5'-diphosphate (ADP) precursors. For example, adenosine derivatives can be benzylated at the N6 position using regioselective chemical or enzymatic methods. Purification often employs ion-exchange chromatography or HPLC to separate modified nucleotides from unreacted substrates, ensuring >96% purity (as standard for ADP derivatives) .

Q. What enzymatic assays are suitable for detecting this compound in biological samples?

Enzymatic coupling assays using kinases (e.g., glycerol kinase or hexokinase) can phosphorylate or dephosphorylate the compound, with detection via NADPH/NADH absorbance at 340 nm. For instance, hexokinase converts D-glucose to G-6-P in the presence of ATP, and residual ADP (or its derivatives) can be quantified stoichiometrically . Modifications like the benzyl group may require optimized enzyme concentrations to account for steric effects .

Q. How does this compound affect standard nucleotide degradation pathways?

In pathways like ATP→ADP→AMP→IMP, the benzyl group may alter degradation kinetics. Comparative studies in models (e.g., shrimp freshness assays) show that nucleotide stability depends on storage conditions and enzymatic processing. Monitor degradation via impedance technology or HPLC under controlled pH and temperature .

Advanced Research Questions

Q. What experimental designs are critical for studying this compound’s role in receptor binding (e.g., P2Y12)?

Competitive binding assays with radiolabeled ADP and purified receptors (P2Y1/P2Y12) are essential. The benzyl group’s hydrophobic interactions may enhance or inhibit binding affinity. Use platelet activation assays to measure inhibition of ADP-induced aggregation, referencing adenosine receptor modulation .

Q. How can contradictions in kinetic data (e.g., Km/Vmax) for enzyme interactions with modified ADP derivatives be resolved?

Discrepancies arise from variations in ionic strength, Mg²⁺ concentration, or assay pH. Standardize conditions using thermodynamic data (e.g., ΔG for ATP hydrolysis) and validate with controls like unmodified ADP. Critical evaluation of existing parameters (e.g., 0.57 mM ADP in creatine kinase assays) is necessary .

Q. What methodologies assess the compound’s impact on mitochondrial oxidative phosphorylation?

Measure ATP synthesis rates in isolated mitochondria using oxygen consumption assays (Clark electrode) and membrane potential (ΔΨ) via fluorescent probes. The benzyl group may alter ADP/ATP translocase efficiency or proton leak kinetics, requiring parallel studies with wild-type ADP .

Q. How does N6-Benzylation influence nucleotide stability in enzymatic regeneration systems (e.g., ATP synthases)?

Test stability in multi-enzyme systems (e.g., ATP synthase + glycerol kinase) under varying divalent metal ion concentrations (<30 mM Mg²⁺). Monitor byproducts via LC-MS to detect hydrolysis or unintended phosphorylation. Compare half-lives with unmodified ADP under thermal stress (e.g., 40°C) .

Analytical and Methodological Considerations

Q. What advanced techniques quantify this compound in complex matrices (e.g., cellular lysates)?

UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) provides high specificity. For enzymatic methods, pair NADPH-linked assays with background correction for benzyl-related absorbance interference. Validate against calibration curves with spiked recovery rates >95% .

Q. How to design controls for studies comparing N6-Benzyl ADP with other adenosine analogues (e.g., α,β-methylene ADP)?

Include unmodified ADP, ATP, and inert analogues (e.g., AMP) to differentiate specific vs. nonspecific effects. For histamine release assays (as in mast cell studies), use adenosine-5'-triphosphate and adenosine-5'-monophosphate as potency benchmarks .

Q. What computational tools predict the thermodynamic properties of this compound?

Use Gibbs free energy calculations for hydrolysis (ΔG°’) based on existing ADP data, adjusting for benzyl group hydrophobicity and charge effects. Reference datasets from the NBS Special Publication 685 for ionic strength corrections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.